4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione
CAS No.:
Cat. No.: VC19347896
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O4 |
|---|---|
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | (4E)-4-[(2,4-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
| Standard InChI | InChI=1S/C18H16N2O4/c1-23-14-9-8-12(16(11-14)24-2)10-15-17(21)19-20(18(15)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)/b15-10+ |
| Standard InChI Key | PBMKCAWMIBFDTC-XNTDXEJSSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC |
Introduction
Chemical Identity and Structural Features
4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a heterocyclic organic compound characterized by a pyrazolidine-3,5-dione core substituted with a phenyl group at position 1 and a 2,4-dimethoxybenzylidene moiety at position 4. Its molecular formula is , yielding a molecular weight of 324.3 g/mol. The IUPAC name, (4E)-4-[(2,4-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione, reflects its stereoelectronic configuration, with the benzylidene group adopting an E-geometry about the double bond.
Molecular and Spectroscopic Properties
Key identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | COC1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC |
| InChI Key | PBMKCAWMIBFDTC-XNTDXEJSSA-N |
| PubChem CID | 871113 |
| XLogP3 | 2.4 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The compound’s planar architecture facilitates π-π stacking interactions, while the methoxy groups enhance solubility in polar organic solvents.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of pyrazolidinedione derivatives typically involves condensation reactions between hydrazine derivatives and diketones. For 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione, a plausible route entails:
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Formation of the pyrazolidine-3,5-dione core via cyclization of phenylhydrazine with diethyl oxalate under acidic conditions .
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Knoevenagel condensation between the dione intermediate and 2,4-dimethoxybenzaldehyde, catalyzed by piperidine or acetic acid, to introduce the benzylidene group.
The reaction’s regioselectivity is governed by the electron-withdrawing nature of the dione carbonyls, which activate the α-hydrogens for condensation .
Crystallographic and Spectroscopic Validation
Although direct crystallographic data for this compound are unavailable, analogous pyrazolidinediones exhibit monoclinic or triclinic crystal systems with intermolecular hydrogen bonding . IR spectra typically show strong absorptions at (C=O stretch) and (C=N stretch), while displays methoxy singlets near and aromatic protons between .
Research Advancements and Applications
Chemical Reactivity and Derivative Synthesis
The compound’s α,β-unsaturated dione system participates in cycloaddition reactions and nucleophilic substitutions. For example, treatment with cyanogen bromide yields spirofuro-bispyrazolidinediones, which exhibit enhanced bioactivity. Such reactivity underscores its utility as a scaffold for generating structurally diverse libraries.
Therapeutic Applications
Potential clinical applications include:
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